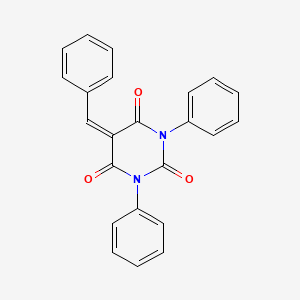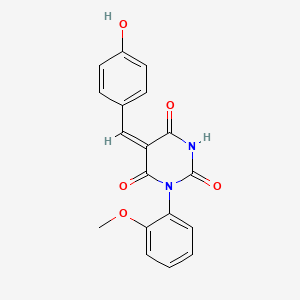
5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as benzylidenebarbituric acid, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of barbiturates, which are widely used as sedatives, hypnotics, and anticonvulsants. The unique structure of benzylidenebarbituric acid provides it with distinct properties that make it a promising candidate for various biomedical applications.
作用機序
The exact mechanism of action of 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body. The compound has been reported to modulate the activity of enzymes, receptors, and ion channels, which are involved in various physiological processes.
Biochemical and Physiological Effects
Benzylidenebarbituric acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid has been reported to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
Benzylidenebarbituric acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the synthesis method is high. The compound exhibits a wide range of pharmacological activities, making it a versatile tool for various biomedical applications. However, 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research on 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid. One potential area of investigation is the development of novel derivatives of the compound with improved pharmacological properties. Another possible direction is the study of the compound's mechanism of action and its interaction with molecular targets in the body. Moreover, the use of 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid as a scaffold for the design of new drugs with enhanced efficacy and reduced side effects is an exciting avenue for future research.
In conclusion, 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid is a synthetic compound with promising therapeutic potential. Its unique structure and pharmacological properties make it a versatile tool for various biomedical applications. The synthesis of 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid is relatively straightforward, and the compound has been extensively studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Further research on 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid and its derivatives is needed to fully understand its mechanism of action and to develop novel drugs with improved efficacy and reduced side effects.
科学的研究の応用
Benzylidenebarbituric acid has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities. The compound has also been investigated for its potential as an anticonvulsant and sedative agent. The unique structure of 5-benzylidene-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrionearbituric acid makes it a promising candidate for the development of novel drugs with improved efficacy and reduced side effects.
特性
IUPAC Name |
5-benzylidene-1,3-diphenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-21-20(16-17-10-4-1-5-11-17)22(27)25(19-14-8-3-9-15-19)23(28)24(21)18-12-6-2-7-13-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXNTIIEIUMACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(1-adamantylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832522.png)
![2-(diethylamino)ethyl 4-{[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3832530.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832549.png)
![1-(4-chlorophenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832553.png)
![1-(4-ethoxyphenyl)-5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832557.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832560.png)
![1-(4-chlorophenyl)-5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832566.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832573.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832576.png)
![1-allyl-5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832586.png)
![3-[4-(3-methoxypropyl)piperazin-1-yl]-N-(2-methylphenyl)-3-oxopropanamide](/img/structure/B3832598.png)
![5-(diphenylmethyl)-6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B3832611.png)
![4-[2-(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B3832614.png)